molecular formula C₁₄H₁₁D₃IN₅O₆S B1162560 Iodosulfuron Methyl ester-d3

Iodosulfuron Methyl ester-d3

Cat. No.: B1162560
M. Wt: 510.28
Attention: For research use only. Not for human or veterinary use.
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Description

Iodosulfuron Methyl Ester-d3 ([13C, 2H3]-Iodosulfuron Methyl Ester) is a deuterated isotopologue of Iodosulfuron Methyl Ester, a sulfonylurea herbicide. Its structure incorporates three deuterium atoms and a 13C isotope, replacing hydrogen and carbon in the methyl ester group (Figure 1). This isotopic labeling enhances its utility in analytical and environmental studies, particularly in tracing metabolic pathways, degradation kinetics, and environmental fate without altering its chemical reactivity significantly . Synthesized for research applications, it retains the core sulfonylurea scaffold responsible for acetolactate synthase (ALS) enzyme inhibition, a mechanism critical to its herbicidal activity.

Properties

Molecular Formula

C₁₄H₁₁D₃IN₅O₆S

Molecular Weight

510.28

Synonyms

4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-benzoic Acid Methyl Ester-d3;  Iodosulfuron-methyl-d3

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H11D3IN5O6S
  • Molecular Weight : 510.28 g/mol
  • IUPAC Name : Methyl 4-iodo-2-(N-((4-(methoxy-d3)-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)benzoate

The presence of deuterium in the structure enhances the compound's stability and allows for more precise tracking in environmental studies.

Herbicidal Efficacy

Iodosulfuron Methyl Ester-d3 functions primarily as an acetolactate synthase (ALS) inhibitor, affecting plant growth by disrupting amino acid synthesis. It is effective against a broad spectrum of grass and broadleaf weeds, making it valuable in various crop protection scenarios.

Case Studies on Herbicidal Applications

  • Effectiveness in Crop Protection :
    • A study demonstrated that iodosulfuron methyl effectively controlled resistant weed species when applied in combination with other herbicides like foramsulfuron. The combination showed no adverse effects on crop growth while maintaining weed control efficiency .
  • Environmental Stability :
    • Research indicated that iodosulfuron methyl exhibited hydrolytic and photolytic stability, which is crucial for understanding its persistence in agricultural systems. The degradation rates were studied under various conditions, revealing that the compound remained stable across different soil types and environmental conditions .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on:

  • Acute Toxicity : Evaluated through oral and dermal exposure routes.
  • Chronic Effects : Long-term exposure studies to assess potential carcinogenicity or reproductive toxicity.

The findings suggest that while the compound has herbicidal properties, it poses low toxicity risks to non-target organisms when used according to recommended guidelines .

Environmental Impact Studies

Understanding the environmental impact of this compound is essential for sustainable agricultural practices. Key areas of research include:

  • Soil Microbial Interactions : Investigations into how this herbicide affects soil microbial communities have shown transient effects on certain fungi but overall resilience as microbial populations recover over time .
  • Aquatic Systems : Studies have explored the degradation pathways of iodosulfuron methyl in aquatic sediments, assessing its impact on algal growth and aquatic ecosystems. Results indicated that while the herbicide is stable, its breakdown products may influence local biota differently depending on environmental conditions .

Data Tables

Application AreaKey Findings
Herbicidal EfficacyEffective against resistant weeds; low toxicity to crops
Environmental StabilityStable under varying conditions; low degradation rates observed
Toxicological ProfileLow acute toxicity; no significant chronic effects noted
Soil Microbial ImpactTransient effects on fungi; recovery observed over time
Aquatic EcosystemsStable in sediments; potential impacts on algal growth studied

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Iodosulfuron Methyl Ester-d3 belongs to the sulfonylurea herbicide class and shares structural homology with other esterquats and methyl esters. Below is a comparative analysis with key analogues:

Compound Structure Type Key Functional Groups Hydrolysis Susceptibility Biological Activity Applications
This compound Betaine-type esterquat Sulfonylurea, deuterated methyl ester High (due to ester bond) ALS inhibitor (herbicidal) Isotopic tracer, environmental studies
Iodosulfuron Methyl Ester Betaine-type esterquat Sulfonylurea, methyl ester Very high (reactive ester) Herbicidal (broadleaf control) Agricultural herbicide
Ecgonine Methyl Ester Hydrochloride Tropane alkaloid ester Methyl ester, tropane backbone Moderate (stabilized by HCl) Cocaine metabolite Pharmaceutical research
Dicamba (3,6-dichloro-2-methoxybenzoic acid) Benzoic acid derivative Chlorinated aromatic, methoxy group Low (stable carboxylic acid) Auxin mimic (herbicidal) Broadleaf herbicide

Key Findings from Comparative Studies

Stability and Hydrolysis: this compound exhibits marginally reduced hydrolysis rates compared to its non-deuterated counterpart due to the kinetic isotope effect, which slows ester bond cleavage . However, both compounds are more reactive than conventional esters due to the electron-withdrawing quaternary nitrogen in the betaine-type structure, which increases carbonyl electrophilicity . In contrast, Ecgonine Methyl Ester Hydrochloride demonstrates greater stability owing to its tropane backbone and HCl salt formation, which mitigates hydrolysis .

Biological Activity: Both this compound and its non-deuterated form inhibit ALS enzymes, but the deuterated variant is primarily used for research (e.g., metabolic tracking) rather than field applications .

Analytical Utility: The isotopic labeling in this compound enables precise quantification via mass spectrometry, distinguishing it from non-deuterated analogues in complex matrices .

Research Implications and Limitations

  • Data Gaps : Direct comparative studies on the environmental persistence of this compound versus its parent compound are sparse. Further research is needed to quantify isotopic effects on soil adsorption and photodegradation.
  • Contradictions : While betaine-type esterquats are generally more hydrolysis-prone, the deuterated variant’s stability remains undercharacterized, necessitating empirical validation .

Q & A

Q. What are the key considerations for synthesizing Iodosulfuron Methyl ester-d3 with high isotopic purity?

Methodological Answer:

  • Deuterium Incorporation : Use deuterated reagents (e.g., D₂O or CD₃OD) during esterification to ensure isotopic labeling at the methyl group. Monitor reaction kinetics to avoid proton exchange .
  • Purification : Employ preparative HPLC with reverse-phase columns (C18) and deuterated solvents to isolate the deuterated compound. Confirm purity via NMR (¹H and ²H NMR) to verify absence of non-deuterated impurities .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (133.117 g/mol for monomethyl ester-d3) and isotopic enrichment (>98% deuterium incorporation) .

Q. How can researchers detect and quantify this compound in plant tissue samples?

Methodological Answer:

  • Extraction : Homogenize plant tissue in deuterated methanol (CD₃OD) to minimize isotopic dilution. Centrifuge and filter to remove particulates .
  • Chromatography : Utilize LC-MS/MS with a deuterated internal standard (e.g., Iodosulfuron Methyl ester-d6) for calibration. Optimize gradient elution on a C18 column to resolve the compound from matrix interferences .
  • Quantification : Apply multiple reaction monitoring (MRM) transitions specific to the deuterated methyl group (e.g., m/z 136→92) to enhance selectivity. Validate recovery rates (85–110%) using spiked samples .

Q. What regulatory frameworks apply to environmental studies of this compound?

Methodological Answer:

  • List I Classification : Under the EU Groundwater Directive (80/68/EEC), Iodosulfuron Methyl derivatives are classified as List I hydrocarbons due to their persistence. Design studies to assess leaching potential via soil column experiments under simulated rainfall .
  • Ecotoxicology : Follow OECD Guidelines 208 (plant toxicity) and 216 (soil microbial activity) to evaluate non-target effects. Include deuterated analogs in control groups to distinguish isotopic impacts .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the herbicidal activity and metabolic degradation of this compound?

Methodological Answer:

  • Activity Comparison : Conduct dose-response assays on target weeds (e.g., Phalaris minor) using deuterated vs. non-deuterated analogs. Measure inhibition of acetolactate synthase (ALS) activity via enzyme kinetics (Km/Vmax shifts) .
  • Metabolic Pathways : Use ¹³C-labeled substrates in tandem with deuterated compounds to trace metabolic intermediates via LC-QTOF-MS. Compare hydrolysis rates in plant cytochrome P450 systems to identify isotopic deceleration effects .

Q. What experimental designs resolve contradictions in chlorophyll fluorescence data when studying this compound’s phytotoxicity?

Methodological Answer:

  • Parameter Selection : Prioritize rapid-response parameters (e.g., Fvj and Photosynthetic Index, PI) over slower metrics (Fv/Fm) for early phytotoxicity detection. Use pulsed amplitude modulation (PAM) fluorometry with dark-adapted leaves .
  • Data Normalization : Account for diurnal variations in fluorescence by standardizing measurements to pre-treatment baselines. Apply mixed-effects models to separate herbicide effects from environmental noise .

Q. How can researchers integrate isotopic tracing with metabolomics to map this compound’s mode of action?

Methodological Answer:

  • Isotopic Labeling : Co-administer ¹³C-glucose with deuterated Iodosulfuron to track carbon flux into ALS pathways via GC-MS metabolomics .
  • Pathway Analysis : Use platforms like MetaboAnalyst to correlate deuterium incorporation patterns with perturbations in amino acid biosynthesis (e.g., valine, leucine). Validate via enzyme inhibition assays .

Methodological Challenges and Solutions

Q. What are the limitations of using deuterated solvents in NMR analysis of this compound, and how can they be mitigated?

Methodological Answer:

  • Solvent Interference : Avoid CDCl₃ due to residual proton signals; opt for DMSO-d6 with cryoprobes to enhance sensitivity. Use ²H decoupling during acquisition to suppress solvent peaks .
  • Quantitative NMR (qNMR) : Calibrate with ERETIC2 (Electronic Reference To Access In Vivo Concentrations) to quantify deuterium enrichment without internal standards .

Q. How should researchers address discrepancies in environmental half-life data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from OECD 307 (soil degradation) and OECD 309 (water-sediment) studies. Apply random-effects models to account for variability in soil pH and organic matter .
  • Isotope Fractionation : Measure δ²H values via IRMS to distinguish abiotic (hydrolysis) vs. biotic degradation pathways. Correlate with microbial community data (16S rRNA sequencing) .

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